4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is a complex organic compound that features a benzodioxine ring fused with a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ring-closing metathesis to form the benzodioxine ring, followed by a series of substitution reactions to introduce the piperazinone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of efficient catalysts and high-yielding reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, or inhibit specific enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine ring but lacks the piperazinone moiety.
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Similar structure but with an aldehyde group instead of the piperazinone.
6-Nitro-1,4-benzodioxane: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is unique due to the combination of the benzodioxine ring and the piperazinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-8-15(5-4-14-11)13(17)9-2-1-3-10-12(9)19-7-6-18-10/h1-3H,4-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXSBMQORRWSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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